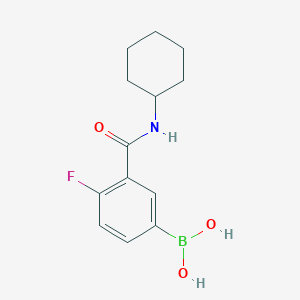
(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid
概要
説明
“(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874219-24-6 and a molecular weight of 265.09 . It is a solid substance stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of boronic acids like “this compound” often involves the use of organotrifluoroborate salts . The Ir-catalyzed borylation of arenes is another method used to synthesize arylboronic acids .Molecular Structure Analysis
The linear formula of “this compound” is C13H17BFNO3 . The molecular structure of boronic acids can be analyzed using ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry .Chemical Reactions Analysis
Boronic acids, including “this compound”, are widely used in Suzuki–Miyaura coupling reactions . This reaction is a metal-catalyzed process that forms carbon-carbon bonds under mild and functional group tolerant conditions .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 231-233°C . It is stored at room temperature in an inert atmosphere .科学的研究の応用
Synthesis and Structural Analysis :
- Amino-3-fluorophenyl boronic acid derivatives have been synthesized for use in constructing glucose sensing materials operating at physiological pH. These compounds are important in the synthesis of biologically active compounds and pharmaceutical agents, and are used in various synthetic chemistry applications like Suzuki cross-coupling reactions (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Catalysis in Organic Chemistry :
- Boronic acids, including derivatives like (3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid, are versatile in organic chemistry, especially in catalysis. They are used in reactions like the aza-Michael addition to quinone imine ketals (Hashimoto, Gálvez, & Maruoka, 2015).
Applications in Sensing and Detection :
- Boronic acids are utilized in various sensing applications due to their interactions with diols and strong Lewis bases. They have applications in biological labelling, protein manipulation and modification, separation, and development of therapeutics (Lacina, Skládal, & James, 2014).
Chemical Reactivity and Interactions :
- Research on the reactivity of boronic acids with diols provides insights into their relative reactivities, which is crucial in understanding their potential uses in chemistry and biology (Watanabe, Miyamoto, Tanaka, Iizuka, Iwatsuki, Inamo, Takagi, & Ishihara, 2013).
Structure-Reactivity Relationships :
- Understanding the structure-reactivity relationships in boronic acid-diol complexation is essential for their use in sensing, delivery, and materials chemistry. This understanding guides the selection of organoboron compounds (Brooks, Deng, & Sumerlin, 2018).
Fluorescence and Sensing Applications :
- Boronic acid derivatives are used in the development of fluorescent sensors for probing carbohydrates and bioactive substances. Their fluorescence properties and mechanisms of signal output are areas of active research (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Affinity Sensing for Biological Applications :
- Boronic acids, including this compound, can bind to diols on bacterial cell walls, making them useful in affinity sensing for bacteria detection (Wannapob, Kanatharana, Limbut, Numnuam, Asawatreratanakul, Thammakhet, & Thavarungkul, 2010).
作用機序
Target of Action
The primary target of (3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a key step in many synthetic procedures, leading to the formation of complex organic compounds . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and environmentally benign
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, which can have various applications in chemical synthesis .
Safety and Hazards
将来の方向性
The future directions for the use of boronic acids, including “(3-(Cyclohexylcarbamoyl)-4-fluorophenyl)boronic acid”, are vast. They are prevalent reagents in modern organic synthesis and have various reactivity profiles via C–B bond cleavage . The use of boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions is a novel approach that displays mild activation conditions, great functionality tolerance, and structural tunability .
特性
IUPAC Name |
[3-(cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJKBHZFHLACBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660235 | |
| Record name | [3-(Cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874219-24-6 | |
| Record name | [3-(Cyclohexylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)
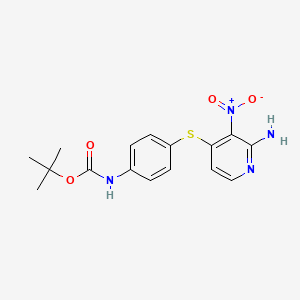
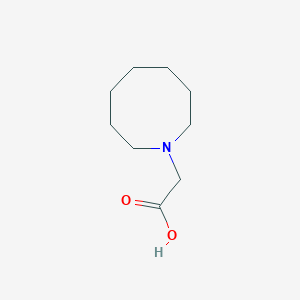
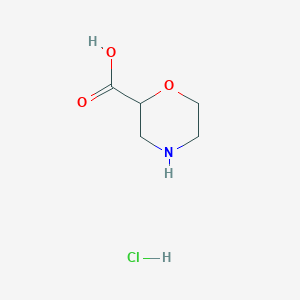
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)


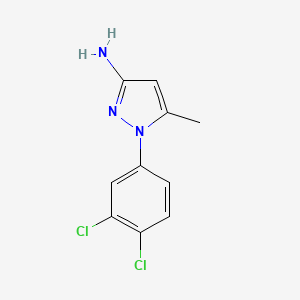
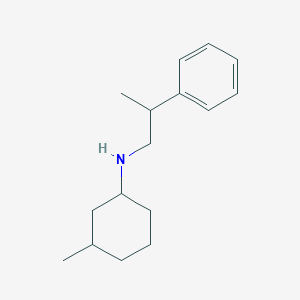


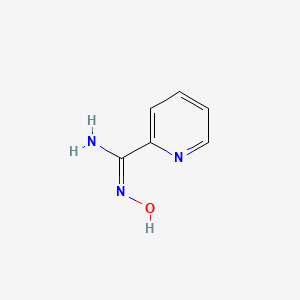
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)